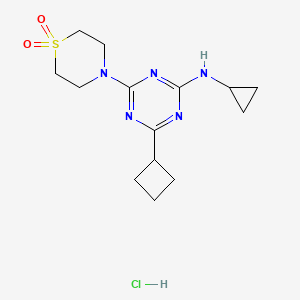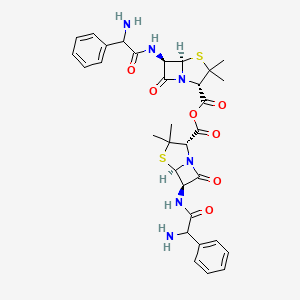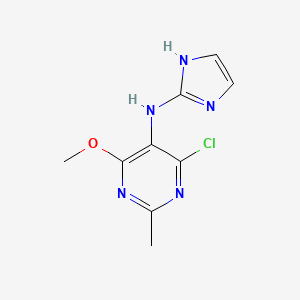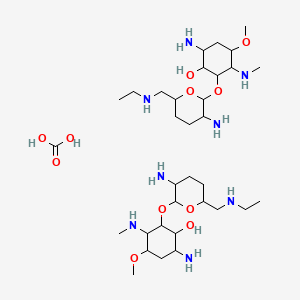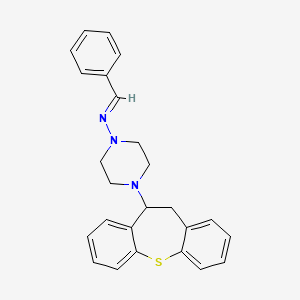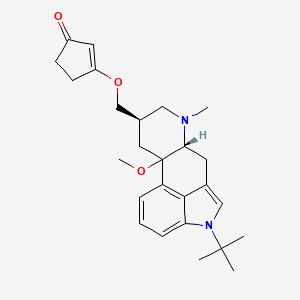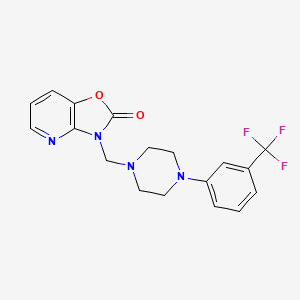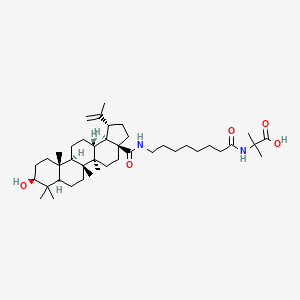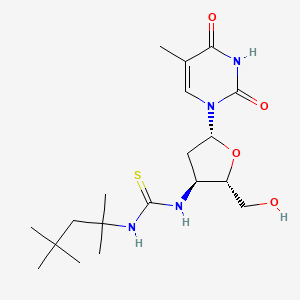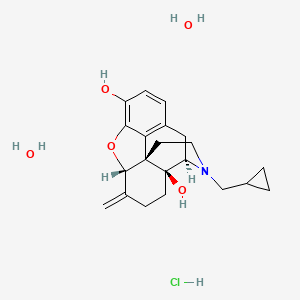
Nalmefene hydrochloride dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nalmefene hydrochloride dihydrate is a potent opioid receptor antagonist. It is a 6-methylene analogue of naltrexone and acts as an antagonist at the mu (μ)-opioid and delta (δ)-opioid receptors, and a partial agonist at the kappa (κ)-opioid receptor . This compound is primarily used to manage alcohol dependence and opioid overdose .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nalmefene hydrochloride dihydrate can be synthesized from naltrexone through the Wittig reaction . The free base of nalmefene is obtained first, which is then converted into the hydrochloride salt using conventional methods . The dihydrate form is preferred due to its non-hygroscopic properties, which improve stability under storage and formulation conditions .
Industrial Production Methods: Industrial production involves re-slurry or re-crystallization of nalmefene hydrochloride from an aqueous solution . In the re-slurry method, nalmefene hydrochloride is mixed with an aqueous solution to obtain a suspension, stirred, and the solid is isolated . In the re-crystallization method, the compound is mixed with an aqueous solution, heated to obtain a homogeneous solution, cooled, and then seeded with nalmefene hydrochloride to form the solid .
Analyse Chemischer Reaktionen
Types of Reactions: Nalmefene hydrochloride dihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Nalmefene hydrochloride dihydrate has a wide range of applications in scientific research:
Wirkmechanismus
Nalmefene hydrochloride dihydrate exerts its effects by binding to opioid receptors in the brain . It acts as an antagonist at the mu (μ)-opioid and delta (δ)-opioid receptors, blocking their activity, and as a partial agonist at the kappa (κ)-opioid receptor . This modulation of receptor activity helps reduce the urge to consume alcohol and reverses the effects of opioid overdose .
Vergleich Mit ähnlichen Verbindungen
Naltrexone: Another opioid antagonist with a similar structure and function.
Naloxone: Used primarily for the rapid reversal of opioid overdose.
Uniqueness: Nalmefene hydrochloride dihydrate offers several advantages over similar compounds, including a longer elimination half-life, improved oral absorption, and no observed dose-dependent liver toxicity . These properties make it a superior choice for certain clinical applications, such as the treatment of alcohol dependence and opioid overdose .
Eigenschaften
CAS-Nummer |
1228646-70-5 |
|---|---|
Molekularformel |
C21H30ClNO5 |
Molekulargewicht |
411.9 g/mol |
IUPAC-Name |
(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrate;hydrochloride |
InChI |
InChI=1S/C21H25NO3.ClH.2H2O/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13;;;/h4-5,13,16,19,23-24H,1-3,6-11H2;1H;2*1H2/t16-,19+,20+,21-;;;/m1.../s1 |
InChI-Schlüssel |
XOBQQQVDLSMXCE-JVRGSUDVSA-N |
Isomerische SMILES |
C=C1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O.O.O.Cl |
Kanonische SMILES |
C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O.O.O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


